2,3-Diphenyl-1H-indene
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Overview
Description
2,3-Diphenyl-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The compound this compound is characterized by the presence of two phenyl groups attached to the second and third carbon atoms of the indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1H-indene can be achieved through several methods. One common approach involves the acid-induced intramolecular cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols. This method yields 2,3-dibromo-1H-indene derivatives, which can be further processed to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and cyclization reactions are applicable. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
2,3-Diphenyl-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1H-indene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Indane: A bicyclic hydrocarbon with a similar structure but without the phenyl groups.
Indene: The parent compound of indanes, lacking the phenyl substitutions.
1,3-Indandione: A related compound with a different substitution pattern and distinct chemical properties.
Uniqueness
2,3-Diphenyl-1H-indene is unique due to the presence of two phenyl groups, which confer distinct chemical and physical properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activity compared to its simpler analogs.
Properties
CAS No. |
5324-00-5 |
---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2,3-diphenyl-1H-indene |
InChI |
InChI=1S/C21H16/c1-3-9-16(10-4-1)20-15-18-13-7-8-14-19(18)21(20)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
PANZFQYXPMCHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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